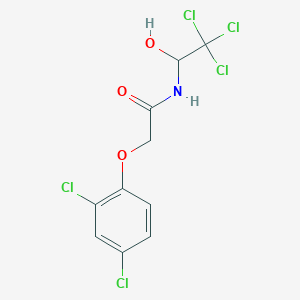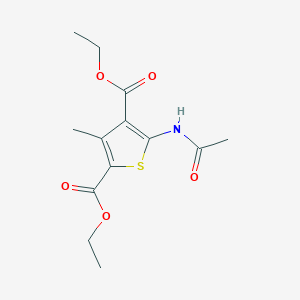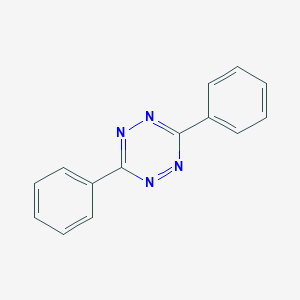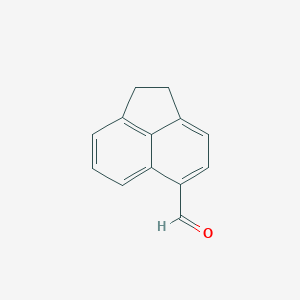
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal, also known as ANAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANAPP is a derivative of naphthalene and is synthesized using specific methods.
作用機序
The mechanism of action of 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in various cellular processes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer cells. This compound has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has several advantages for lab experiments, including its stability and ease of synthesis. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal. One area of research is the development of this compound-based materials for various applications, including catalysis and sensing. Another area of research is the development of this compound-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human health.
合成法
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal is synthesized using a specific method that involves the reaction of 2-naphthol and acetic anhydride in the presence of a catalyst. The reaction produces this compound as a yellow solid, which can be purified using various methods, including recrystallization.
科学的研究の応用
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has potential applications in various fields, including medicine, materials science, and environmental science. In medicine, this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease. In materials science, this compound has been used as a precursor for the synthesis of various materials, including metal-organic frameworks. In environmental science, this compound has been studied for its potential use in removing pollutants from water.
特性
| 96550-68-4 | |
分子式 |
C15H12O3 |
分子量 |
240.25 g/mol |
IUPAC名 |
[1-[(E)-3-oxoprop-1-enyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C15H12O3/c1-11(17)18-15-9-8-12-5-2-3-6-13(12)14(15)7-4-10-16/h2-10H,1H3/b7-4+ |
InChIキー |
HRIBAEXLHQETTL-QPJJXVBHSA-N |
異性体SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)/C=C/C=O |
SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=CC=O |
正規SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)


![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)



![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)


